N,1-二苄基-2-氧代-1,2-二氢吡啶-3-羧酰胺

描述

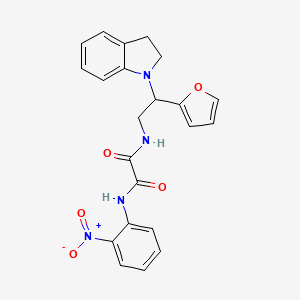

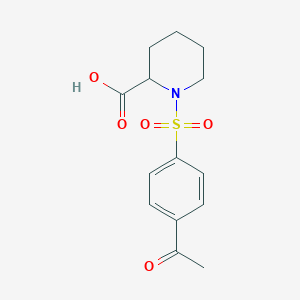

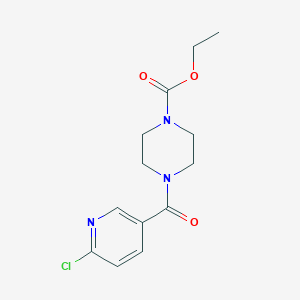

“N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C20H18N2O2 . It is a type of 2-oxo-1,2-dihydropyridine-3-carboxamide, a group of compounds that have been synthesized and characterized for their potential biological applications .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamides, including “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide”, has been a subject of research due to their potential biological activities . These compounds have been synthesized as analogues of tacrine, a drug previously used to treat Alzheimer’s disease . The synthesis process involves the use of various chemical reactions and has been properly characterized .Molecular Structure Analysis

The molecular structure of “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains two benzyl groups and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving 2-oxo-1,2-dihydropyridine-3-carboxamides are of significant interest in medicinal chemistry. These compounds have been found to exhibit strong potency in inhibiting acetylcholinesterase enzyme (AChE), an enzyme that plays a crucial role in Alzheimer’s disease .科学研究应用

1. Organic Synthesis of Natural Products and Biologically Active Molecules The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in the organic synthesis of natural products and biologically active molecules . This process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .

2. Development of New Methods for O-benzylation of 2-oxo-1,2-dihydropyridines A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be highly effective for the selective O-benzylation of 2-oxo-1,2-dihydropyridines . This represents a new method toward the development for the O-benzylation of 2-oxo-1,2-dihydropyridines .

3. Synthesis of Potent Inhibitors Against Acetylcholinesterase Enzyme 2-oxo-1,2-dihydropyridine-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme . These compounds showed strong potency in inhibiting acetylcholinesterase, with some having activities higher than or close to donepezil .

Treatment of Alzheimer’s Disease

The synthesized 2-oxo-1,2-dihydropyridine-3-carboxamides have been evaluated by the in vivo zebra fish model for their potential in treating Alzheimer’s disease . One of the compounds showed better recovery from scopolamine-induced dementia than that of donepezil .

Synthesis of Isoindolo[2,1-a]quinoline Derivatives

The compound can be used in the synthesis of different derivatives belonging to the isoindolo[2,1-a]quinoline family . This is achieved through a Claisen–Smichdt-type condensation reaction .

Synthesis of Tacrine Analogues

Tacrine analogues free of hepatotoxicity have been synthesized using 2-oxo-1,2-dihydropyridine-3-carboxamides . These analogues have potential applications in the treatment of Alzheimer’s disease .

作用机制

While the exact mechanism of action of “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is not specified in the available resources, 2-oxo-1,2-dihydropyridine-3-carboxamides in general have been found to inhibit the acetylcholinesterase enzyme (AChE) . This inhibition increases the level of acetylcholine in the synaptic cleft, which can help counteract the symptoms of Alzheimer’s disease .

未来方向

The future directions for the research on “N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide” and related compounds could involve further exploration of their potential as inhibitors of acetylcholinesterase enzyme (AChE) and their possible applications in the treatment of Alzheimer’s disease . Additionally, further safety evaluations and in vivo models could be established to evaluate the safety of these compounds .

属性

IUPAC Name |

N,1-dibenzyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-19(21-14-16-8-3-1-4-9-16)18-12-7-13-22(20(18)24)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFVFKUJIXEYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330675 | |

| Record name | N,1-dibenzyl-2-oxopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

CAS RN |

51513-24-7 | |

| Record name | N,1-dibenzyl-2-oxopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2648188.png)

![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)